rac 5-Carboxy Desisopropyl Tolterodine-d7: Structural Characterization and Analytical Applications in Pharmacokinetics
rac 5-Carboxy Desisopropyl Tolterodine-d7: Structural Characterization and Analytical Applications in Pharmacokinetics
Executive Summary
In the landscape of drug development and clinical pharmacokinetics, the precise quantification of a drug and its metabolites is paramount for evaluating efficacy, safety, and metabolic clearance. rac 5-Carboxy Desisopropyl Tolterodine-d7 is a highly specialized, stable isotope-labeled (SIL) internal standard. It is the deuterated derivative of an inactive downstream metabolite of tolterodine, a widely prescribed muscarinic receptor antagonist used to treat overactive bladder.
This technical guide dissects the chemical properties, metabolic origins, and the causal logic behind utilizing this specific deuterated racemate in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Chemical Structure and Molecular Properties
Tolterodine is administered primarily as the (R)-enantiomer. However, during extensive Phase I metabolism, multiple derivatives are formed. rac 5-Carboxy Desisopropyl Tolterodine-d7 represents a specific metabolic endpoint where the isopropyl group has been cleaved from the amine, and the 5-methyl group on the phenolic ring has been oxidized to a carboxylic acid .
Causality of Structural Features
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Deuterium Labeling (-d7): The incorporation of seven deuterium atoms increases the molecular mass by 7 Daltons compared to the unlabeled metabolite. This specific mass shift (+7 Da) is a deliberate design choice. Natural isotopic distributions (M+1, M+2, M+3) of the unlabeled analyte can cause signal cross-talk in mass spectrometry if the mass difference is too small. A +7 Da shift provides a wide, interference-free isolation window in the quadrupole, ensuring absolute specificity .
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Racemic Mixture (rac): While the parent drug is enantiopure, synthesizing the internal standard as a racemate is highly cost-effective and analytically sound. In standard reversed-phase LC-MS/MS methods used for high-throughput PK screening, enantiomers are rarely separated. The racemate perfectly mimics the physicochemical behavior (recovery, ionization) of the target analyte without the added expense of chiral synthesis .
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of both the labeled internal standard and its unlabeled counterpart.
| Property | rac 5-Carboxy Desisopropyl Tolterodine-d7 | rac 5-Carboxy Desisopropyl Tolterodine (Unlabeled) |
| CAS Number | 1189868-60-7[1] | 214601-13-5[2] |
| Molecular Formula | C₁₉H₁₆D₇NO₃ | C₁₉H₂₃NO₃ |
| Molecular Weight | 320.43 g/mol [3] | 313.39 g/mol [4] |
| Isotope Type | Deuterium (Stable Isotope) | N/A |
| Primary Application | Internal Standard for LC-MS/MS | Analytical Reference Standard / Impurity Profiling |
Metabolic Pathway and Pharmacokinetic Relevance
Understanding the origin of 5-carboxy desisopropyl tolterodine is critical for interpreting PK data. Tolterodine undergoes extensive first-pass metabolism mediated by two primary cytochrome P450 enzymes:
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CYP2D6 Pathway: Oxidizes the 5-methyl group to form 5-hydroxymethyl tolterodine (an active metabolite with equipotent antimuscarinic activity), which is subsequently oxidized to the inactive 5-carboxy tolterodine.
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CYP3A4 Pathway: Facilitates N-dealkylation, removing the isopropyl group to form N-desisopropyl tolterodine.
The target metabolite, 5-carboxy desisopropyl tolterodine , is a convergence point of these two pathways, resulting from both N-dealkylation and oxidation . Tracking this inactive metabolite helps researchers phenotype patients (e.g., distinguishing between CYP2D6 poor and extensive metabolizers) and assess drug-drug interactions.
Metabolic pathway of Tolterodine highlighting the formation of 5-Carboxy Desisopropyl Tolterodine.
Analytical Methodology: Self-Validating LC-MS/MS Protocol
To quantify the unlabeled metabolite in biological matrices (e.g., human plasma or urine), an LC-MS/MS assay must be robust against matrix effects (ion suppression or enhancement). By utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7, the protocol becomes a self-validating system . Because the SIL-IS shares identical physicochemical properties with the analyte, any fluctuation in extraction recovery or ionization efficiency affects both molecules equally. The ratio of their signals remains constant, ensuring absolute quantitative accuracy.
Step-by-Step Extraction and Analysis Workflow
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Matrix Aliquoting & Spiking (The Validation Anchor):
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Action: Transfer 50 µL of plasma into a 96-well plate. Immediately spike with 10 µL of the working SIL-IS solution (rac 5-Carboxy Desisopropyl Tolterodine-d7, e.g., 50 ng/mL).
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Causality: Spiking the IS at the very beginning ensures that any volumetric errors, protein binding losses, or degradation during subsequent steps are perfectly mirrored by the IS.
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Protein Precipitation (Extraction):
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Action: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein-drug binding and precipitate plasma proteins.
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Causality: Formic acid lowers the pH, ensuring the carboxylic acid moiety of the metabolite remains unionized, which enhances its solubility in the organic crash solvent and improves recovery.
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Centrifugation:
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Action: Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean plate.
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LC-MS/MS Analysis (ESI+ Mode):
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Action: Inject 5 µL onto a C18 analytical column. Utilize a gradient of water and acetonitrile (both with 0.1% formic acid).
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Causality: The acidic mobile phase ensures the secondary amine remains protonated, facilitating highly efficient positive electrospray ionization (ESI+). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, isolating the ~321.2 m/z precursor for the d7-IS and the ~314.2 m/z precursor for the unlabeled analyte .
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Data Processing (System Validation Check):
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Action: Calculate the peak area ratio (Analyte / IS).
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Self-Validation: If the absolute peak area of the d7-IS in a specific sample deviates by >20% from the mean IS area of the batch, it flags a severe matrix effect or extraction failure. That specific sample is invalidated and re-run, protecting the integrity of the overall dataset.
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Self-validating LC-MS/MS workflow using rac 5-Carboxy Desisopropyl Tolterodine-d7 as an IS.
References
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Pharmaffiliates . "Tolterodine-impurities: rac 5-Carboxy Desisopropyl Tolterodine-d7 (CAS 1189868-60-7)." Pharmaffiliates. Available at:[Link]
